4,5-Difluoro-2-nitroaniline

Overview

Description

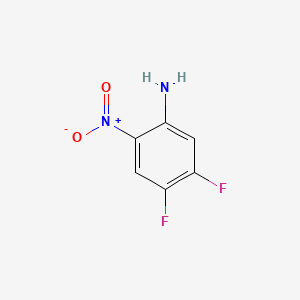

4,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-Difluoro-2-nitroaniline typically involves the nitration and fluorination of aniline compounds. The process begins with the nitration of aniline using concentrated nitric acid, followed by treatment with sodium nitrite or ammonium nitrite to generate 2-nitroaniline. Subsequently, the fluorination step is carried out using fluorinating agents such as elemental fluorine or other fluorinating reagents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings

Biological Activity

4,5-Difluoro-2-nitroaniline (DFNA), with the molecular formula CHFNO and CAS number 78056-39-0, is an organic compound characterized by the presence of two fluorine atoms and a nitro group on an aniline structure. Its unique arrangement of functional groups enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. This article explores the biological activity of DFNA, focusing on its potential applications and mechanisms.

- Molecular Weight : 174.105 g/mol

- Melting Point : 107-108 °C

- Boiling Point : 308.1 °C

- Density : 1.6 g/cm³

- Solubility : Soluble in organic solvents like ethanol and acetone

Antiparasitic and Antimicrobial Properties

DFNA has been investigated for its role as a precursor in synthesizing various heterocyclic compounds, including benzimidazoles, which are known for their antiparasitic activity. Benzimidazoles have been widely studied for their efficacy against parasites such as Giardia lamblia and Trichuris trichiura .

Cytotoxic Activity

Research indicates that derivatives of DFNA exhibit cytotoxic properties against several cancer cell lines. For instance, studies have shown that fluorinated derivatives of quinoxaline synthesized from DFNA demonstrate significant anticancer activity, particularly under hypoxic conditions. These compounds inhibit key proangiogenic factors such as HIF-1α and VEGF, which are critical in tumor growth and metastasis .

While specific mechanisms of action for DFNA remain largely unexplored, its structural characteristics suggest potential interactions with biological macromolecules. The presence of the nitro group may facilitate electron transfer processes or reactive oxygen species generation, contributing to its biological effects. Furthermore, the dual fluorination alters electronic properties, possibly enhancing binding affinity to target proteins or nucleic acids.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized 1-(4,5-difluoro-2-nitrophenyl)pyrene via a diazotization reaction using DFNA as a starting material. This compound showed promise in materials science due to its unique optical properties .

- Cytotoxicity Assessment : In vitro studies reported that fluorinated quinoxaline derivatives derived from DFNA displayed IC values significantly lower than their non-fluorinated counterparts against adenocarcinoma cell lines .

- Environmental Impact : Given its aromatic nature, DFNA's biodegradation pathways have been explored. Microbial degradation studies indicate that certain bacteria can utilize nitro-substituted aromatic compounds as carbon sources, suggesting potential bioremediation applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-2-nitroaniline | CHFNO | Contains one fluorine atom; used in dye synthesis. |

| 3,4-Difluoroaniline | CHFN | Two fluorine atoms; exhibits different reactivity patterns. |

| 3-Nitroaniline | CHNO | Lacks fluorine; widely studied for its biological properties. |

Safety Considerations

Due to the presence of the nitro group, DFNA is likely to be an irritant and should be handled with appropriate safety precautions in laboratory settings . Standard protocols for organic compounds should be followed to mitigate risks associated with exposure.

Scientific Research Applications

Pharmaceutical Development

4,5-Difluoro-2-nitroaniline is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances the reactivity of compounds synthesized from it, making it valuable in developing drugs targeting specific biological pathways. For instance:

- Anticancer Activity : Research indicates that derivatives of nitroanilines can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation further supports its potential as an anticancer agent .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its fluorinated structure enhances the efficacy of these chemicals, contributing to improved crop protection and yield. Studies have shown that compounds with nitro groups exhibit antimicrobial properties against various bacterial strains .

Dyes and Pigments

This compound plays a crucial role in producing dyes and pigments due to its ability to provide vibrant colors and stability essential for textiles and coatings. The unique chemical properties imparted by the fluorine atoms make it a key intermediate in the dye manufacturing process .

Material Science

In material science, this compound is employed in creating specialty polymers and materials. Its distinct chemical characteristics contribute to advancements in electronics and coatings, where durability and performance are critical .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. This application improves laboratory efficiency by providing reliable results in chemical analysis .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-difluoro-2-nitroaniline with high regiochemical purity?

- Methodological Answer : Synthesis typically involves nitration of fluorinated aniline derivatives. To ensure regiochemical control:

- Use directed ortho/para nitration strategies, leveraging fluorine's electron-withdrawing effects to direct nitro group placement .

- Employ protecting groups (e.g., acetylation of the amine) to prevent undesired side reactions during nitration.

- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, as reported in catalog-grade materials .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : Compare H and F NMR spectra with reference data (e.g., NIST or CAS entries) to confirm substituent positions .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per supplier specifications) .

- Melting Point : Cross-check observed mp (e.g., 92.5–95°C for related fluoronitroanilines) against literature values to detect impurities .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. Use computational methods (DFT calculations) to map electron density and predict reactive sites .

- Steric Effects : Adjacent fluorine atoms may hinder coupling partners (e.g., palladium-catalyzed reactions). Optimize reaction conditions (e.g., higher temperatures or bulky ligands) to mitigate steric hindrance .

- Validate predictions via controlled experiments (e.g., Suzuki-Miyaura coupling) and characterize products via mass spectrometry .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification steps using standardized protocols (e.g., CAS-referenced methods) .

- Data Cross-Validation : Compare melting points and spectral profiles across multiple batches and independent studies. Discrepancies may arise from polymorphic forms or residual solvents .

- Collaborative Analysis : Share samples with third-party labs for blind testing, ensuring instrument calibration (e.g., DSC for precise mp determination) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at elevated temperatures (40–60°C) and monitor decomposition via HPLC or FTIR.

- Light Sensitivity Tests : Expose to UV light and track nitro group reduction using UV-Vis spectroscopy.

- Moisture Control : Store in anhydrous environments (desiccators with silica gel) to prevent hydrolysis of the nitro or amine groups .

Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify the nitro group to amine or hydroxyl derivatives and test binding affinity against target enzymes (e.g., kinase assays).

- Fluorophore Development : Introduce conjugated systems (e.g., via diazo coupling) to enhance fluorescence. Use fluorescence quenching studies to probe biomolecular interactions .

- Validate hypotheses with crystallography or molecular docking simulations .

Properties

IUPAC Name |

4,5-difluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCABATCGQAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228702 | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-39-0 | |

| Record name | 4,5-Difluoro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 78056-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.